

Benzene-1,3,5-tricarbonitrile CAS number and identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzene-1,3,5-tricarbonitrile**

Cat. No.: **B079428**

[Get Quote](#)

In-Depth Technical Guide to Benzene-1,3,5-tricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzene-1,3,5-tricarbonitrile** (CAS No. 10365-94-3), a symmetrical aromatic nitrile with applications in organic synthesis and materials science. This document details its identification, key physical and chemical properties, and established analytical methodologies.

Core Identification

Benzene-1,3,5-tricarbonitrile is unequivocally identified by its unique Chemical Abstracts Service (CAS) number: 10365-94-3.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its molecular structure consists of a benzene ring substituted with three nitrile (-C≡N) groups at the 1, 3, and 5 positions.

Identifier	Value
CAS Number	10365-94-3 [1] [2] [3]
Molecular Formula	C ₉ H ₃ N ₃ [2] [4] [5]
Molecular Weight	153.14 g/mol [1] [5]
IUPAC Name	benzene-1,3,5-tricarbonitrile [1] [5]
Synonyms	1,3,5-Tricyanobenzene, Trimesonitrile [4] [5]
InChI	InChI=1S/C9H3N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H [4] [5]
InChIKey	SGLGUTWNGVJXPP-UHFFFAOYSA-N [4] [5]
SMILES	C1=C(C=C(C=C1C#N)C#N)C#N [5]

Physicochemical Properties

Benzene-1,3,5-tricarbonitrile is a solid at room temperature with the following key physical properties:

Property	Value
Physical Form	Solid [1]
Melting Point	261-263 °C [1]
Boiling Point	256.2 ± 20.0 °C at 760 mmHg [1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Benzene-1,3,5-tricarbonitrile** are crucial for its application in research and development.

Synthesis Protocol: A Plausible Route via Sandmeyer Reaction

While a specific, detailed protocol for the synthesis of **Benzene-1,3,5-tricarbonitrile** is not readily available in the reviewed literature, a plausible and widely used method for the synthesis of aryl nitriles is the Sandmeyer reaction.^{[6][7][8]} This reaction involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide salt.

Starting Material: 1,3,5-Triaminobenzene. A potential synthesis for this precursor starts from trimesic acid.^[9]

Step 1: Diazotization of 1,3,5-Triaminobenzene

- Dissolve 1,3,5-triaminobenzene in an aqueous solution of a strong acid, such as hydrochloric acid, cooled to 0-5 °C in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for a short period to ensure complete formation of the tris(diazonium) salt.

Step 2: Cyanation (Sandmeyer Reaction)

- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide, also cooled to 0-5 °C.
- Slowly add the freshly prepared tris(diazonium) salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution is expected.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- The solid product, **Benzene-1,3,5-tricarbonitrile**, can then be isolated by filtration.

Purification: The crude product can be purified by recrystallization from a suitable organic solvent.

Analytical Characterization

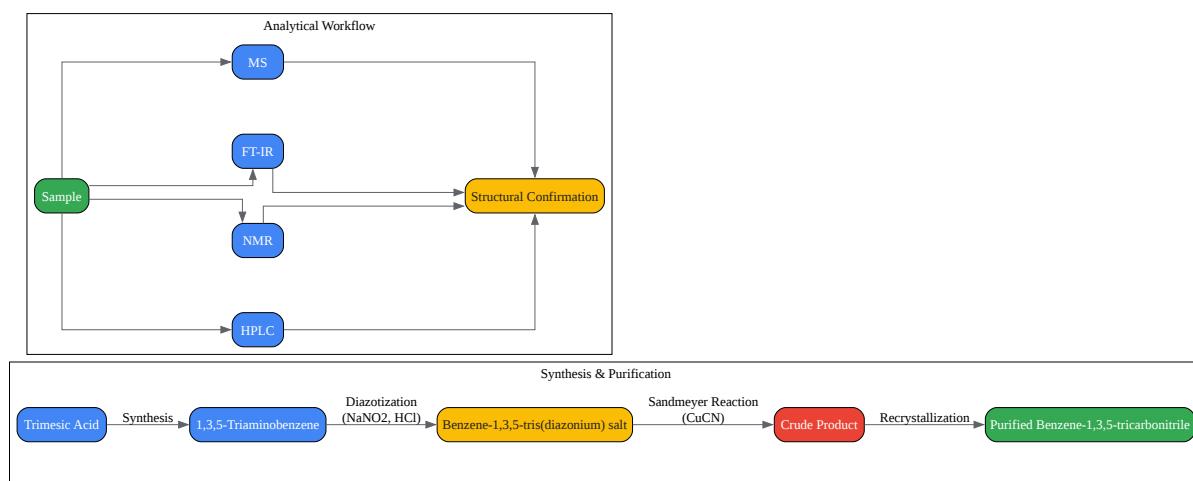
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be employed for the analysis of **Benzene-1,3,5-tricarbonitrile**.^[3]

- Column: Newcrom R1[3]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
- Detection: UV detection at a suitable wavelength.

Spectroscopic Identification The structural confirmation of **Benzene-1,3,5-tricarbonitrile** is achieved through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Due to the symmetry of the molecule, a single signal is expected for the three aromatic protons.
 - ^{13}C NMR: Three distinct signals are expected: one for the aromatic carbons bearing the nitrile groups, one for the aromatic carbons with hydrogen atoms, and one for the nitrile carbons.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - The FT-IR spectrum will show characteristic absorption bands for the $\text{C}\equiv\text{N}$ stretch of the nitrile groups and the C-H and C=C stretching of the aromatic ring. The sample is typically prepared as a KBr wafer.[5]
- Mass Spectrometry (MS):
 - Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound.

Data Presentation


Spectroscopic Data Summary

Technique	Key Observations
¹ H NMR	Aromatic protons (s)
¹³ C NMR	Aromatic C-H, Aromatic C-CN, C≡N
FT-IR (cm ⁻¹)	~2230 (C≡N stretch), ~3050 (Aromatic C-H stretch), ~1600, ~1450 (Aromatic C=C stretch)
Mass Spec (m/z)	153 [M] ⁺

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the public domain to suggest the involvement of **Benzene-1,3,5-tricarbonitrile** in specific biological signaling pathways. While some related compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene, have been investigated for their potential anticancer activity through DNA binding, similar studies on **Benzene-1,3,5-tricarbonitrile** have not been reported.[10]

Visualizations

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene-1,3,5-tricarbonitrile | 10365-94-3 [sigmaaldrich.com]
- 2. benzene-1,3,5-tricarbonitrile [webbook.nist.gov]
- 3. Benzene-1,3,5-tricarbonitrile | SIELC Technologies [sielc.com]
- 4. CAS 10365-94-3: benzene-1,3,5-tricarbonitrile | CymitQuimica [cymitquimica.com]
- 5. Benzene-1,3,5-tricarbonitrile | C9H3N3 | CID 82587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Benzene-1,3,5-tricarbonitrile CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079428#benzene-1-3-5-tricarbonitrile-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com